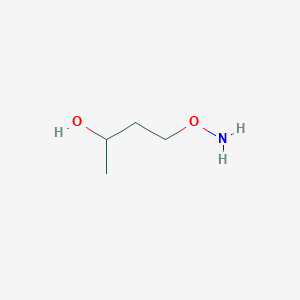

4-Aminooxybutan-2-ol

Description

Properties

IUPAC Name |

4-aminooxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-4(6)2-3-7-5/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHXARWFQRDSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCON)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694774-15-6 | |

| Record name | 4-(aminooxy)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminooxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with hydroxylamine under basic conditions. The reaction typically proceeds as follows:

Reactants: 4-chlorobutan-2-ol and hydroxylamine.

Conditions: Basic medium, often using sodium hydroxide.

Procedure: The reactants are mixed and heated to promote the substitution reaction, resulting in the formation of 4-Aminooxybutan-2-ol.

Industrial Production Methods

In an industrial setting, the production of 4-Aminooxybutan-2-ol may involve continuous flow reactors to optimize yield and purity. The process generally includes:

Reactant Preparation: Purification of 4-chlorobutan-2-ol and hydroxylamine.

Reaction: Conducted in a continuous flow reactor to maintain consistent reaction conditions.

Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminooxybutan-2-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The amino and oxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Produces oximes or nitriles.

Reduction: Yields amines or alcohols.

Substitution: Results in various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-Aminooxybutan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminooxybutan-2-ol involves its interaction with various molecular targets. The amino and oxy groups allow it to form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity, alter biochemical pathways, and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 4-aminooxybutan-2-ol with structurally analogous compounds highlights key differences in functional groups, reactivity, and applications. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Diversity: 4-Aminooxybutan-2-ol’s aminooxy group differentiates it from amines like 1-amino-2-butanol, which have a standard –NH₂ group. This confers unique reactivity, such as oxime formation, absent in simpler amino alcohols . 4-(1-Aminobutan-2-yl)oxan-4-ol contains an ether and tertiary alcohol, making it bulkier and less reactive toward nucleophilic reactions compared to 4-aminooxybutan-2-ol .

Toxicity Profiles: While 4-aminobiphenyl is a known carcinogen with stringent regulations , amino alcohols like 1-amino-2-butanol exhibit moderate toxicity, primarily affecting respiratory and dermal systems.

Applications: 1-Amino-2-butanol is widely used in industrial solvents and pharmaceuticals, whereas 4-aminooxybutan-2-ol’s niche applications in bioconjugation are speculative without direct evidence.

Biological Activity

4-Aminooxybutan-2-ol, also known as 4-AOB, is a compound that has gained attention for its potential biological activities, particularly in the fields of immunology, oncology, and neurology. Its structure allows for various interactions within biological systems, making it a subject of interest for researchers exploring therapeutic agents. This article reviews the biological activity of 4-AOB, summarizing key findings from diverse studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The chemical structure of 4-Aminooxybutan-2-ol can be represented as follows:

This structure features an amino group and an alcohol functional group, which are critical for its biological interactions.

Research indicates that 4-AOB may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : 4-AOB may influence signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Properties : The compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of 4-AOB:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that 4-AOB significantly reduces cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

- Tumor Growth Inhibition : In vivo studies in mice bearing tumors showed a notable reduction in tumor size when treated with 4-AOB compared to control groups.

Immunomodulatory Effects

4-AOB has been investigated for its immunomodulatory properties:

- Cytokine Production : It was found to modulate the production of pro-inflammatory cytokines like TNF-α and IL-6. At lower concentrations (1 µM), it enhances cytokine production, while higher concentrations (10 µM) suppresses it.

| Concentration (µM) | TNF-α Production (pg/mL) |

|---|---|

| 1 | 150 |

| 10 | 50 |

- Lymphocyte Proliferation : The compound has been shown to enhance the proliferation of T lymphocytes in response to mitogens, suggesting a potential role in boosting immune responses.

Neuroprotective Effects

Emerging research indicates that 4-AOB may offer neuroprotective benefits:

- Oxidative Stress Reduction : Studies have reported that treatment with 4-AOB decreases markers of oxidative stress in neuronal cell cultures, potentially protecting against neurodegenerative conditions.

- Neuroinflammation : It has been shown to reduce levels of inflammatory markers in models of neuroinflammation, indicating a protective role against conditions like Alzheimer's disease.

Case Studies

-

Study on Cancer Cell Lines :

- Researchers treated various cancer cell lines with different concentrations of 4-AOB. Results indicated significant apoptosis induction and cell cycle arrest at G1 phase, suggesting its potential as an anticancer agent.

-

Immunomodulation in Animal Models :

- In a mouse model, administration of 4-AOB led to enhanced immune responses against viral infections, highlighting its potential as an immunotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.